molecular formula C14H13F2N5OS B2354230 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005699-94-4

3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2354230
CAS No.: 1005699-94-4
M. Wt: 337.35
InChI Key: VEIRCVSNDLEXBH-UHFFFAOYSA-N
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Description

3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H13F2N5OS and its molecular weight is 337.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclizations

This compound has been involved in various synthetic and cyclization reactions. For instance, Chigorina et al. (2019) explored the reactions of similar aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to the formation of previously unknown cyanoacetamides, a key component in heterocyclic chemistry (Chigorina, Bespalov, & Dotsenko, 2019).

Anti-Alzheimer and Anti-COX-2 Activities

Attaby et al. (2009) investigated the derivatives of this compound, such as pyrazolothienopyridines and dihydropyrazolones, for their potential anti-Alzheimer and anti-COX-2 activities. This highlights the compound's significance in medicinal chemistry and drug discovery (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).

Utility in Heterocyclic Synthesis

Fadda et al. (2012) demonstrated the utility of derivatives of this compound in the synthesis of various heterocyclic compounds. This underscores its versatility in creating diverse chemical structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

Application in Dye Synthesis

The compound has been used in the synthesis of disperse dyes, as explored by Ho (2005). This illustrates its application in the dye industry and material sciences (Ho, 2005).

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5OS/c1-5-7(4-19-21(5)2)6-3-8(12(15)16)20-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRCVSNDLEXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.